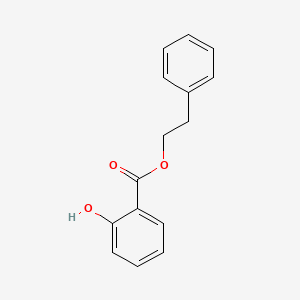
Phenethyl-Salicylat
Übersicht
Beschreibung
Phenethyl salicylate, also known as aks-bbb/661 or fema 2868, belongs to the class of organic compounds known as o-hydroxybenzoic acid esters. These are benzoic acid esters where the benzene ring is ortho-substituted with a hydroxy group. Phenethyl salicylate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phenethyl salicylate is primarily located in the membrane (predicted from logP). Phenethyl salicylate has a balsamic, carnation, and floral taste.
Wissenschaftliche Forschungsanwendungen
Geschmacks- und Duftstoffindustrie
Phenethyl-Salicylat wird in der Geschmacks- und Duftstoffindustrie aufgrund seines angenehmen Blumenduftes, der an Rosen und Nelken erinnert, häufig verwendet . Es ist ein wichtiger Bestandteil bei der Herstellung von Parfüms und Duftprodukten und trägt zum Gesamterlebnis der olfaktorischen Erfahrung bei. Seine organoleptischen Eigenschaften machen es zu einer wertvollen Komponente zur Verbesserung des Aromaprofils von Konsumgütern.
Lebensmittelindustrie
In der Lebensmittelindustrie dient this compound als Aromastoff. Es wird insbesondere verwendet, um verschiedenen Lebensmitteln eine süße, blumige Note zu verleihen. Seine Anwendung ist sorgfältig geregelt, um die Sicherheit und die Einhaltung der Lebensmittelstandards zu gewährleisten . Die Verbindung verstärkt die sensorischen Eigenschaften von Lebensmitteln und trägt zum Geschmackserlebnis des Verbrauchers bei.
Kosmetikprodukte
This compound findet Anwendung in Kosmetika, insbesondere in Sonnenschutzmitteln und Hautpflegeprodukten. Es wirkt als UV-Filter, absorbiert schädliche ultraviolette Strahlen und schützt die Haut vor Sonnenschäden . Darüber hinaus tragen seine duftverstärkenden Eigenschaften zum angenehmen Duft von Kosmetikprodukten bei.
Pharmazeutische Anwendungen
In der Medizin wird this compound aufgrund seiner milden analgetischen Eigenschaften eingesetzt. Es bietet Schmerzlinderung durch Freisetzung von Salicylat, einer Verbindung, die in Aspirin enthalten ist . Es wird auch als Antiseptikum mit antibakteriellen Wirkungen eingesetzt, insbesondere in Produkten, die auf die unteren Harnwege abzielen .
Landwirtschaft
Die Rolle von this compound in der Landwirtschaft ist mit seiner Stammverbindung, Salicylsäure, verbunden, die bekanntermaßen die Salztoleranz von Pflanzen erhöht . Während direkte Anwendungen von this compound in der Landwirtschaft nicht umfassend dokumentiert sind, ist sein potenzieller Einsatz zur Verbesserung der Widerstandsfähigkeit von Pflanzen gegenüber Umweltstressoren ein Bereich der laufenden Forschung.
Materialwissenschaft
In der Materialwissenschaft wird this compound für seinen potenziellen Einsatz in Polymeren und Beschichtungen untersucht. Seine chemische Struktur könnte Materialien vorteilhafte Eigenschaften verleihen, wie z. B. verbesserte Haltbarkeit oder Widerstandsfähigkeit gegenüber Umwelteinflüssen . Die Forschung auf diesem Gebiet zielt darauf ab, neue Materialien mit verbesserter Leistung für verschiedene industrielle Anwendungen zu entwickeln.
Umweltanwendungen
This compound wird in Umweltanwendungen aufgrund seiner Duftstoffe berücksichtigt. Es kann verwendet werden, um unangenehme Gerüche zu maskieren und den Umgebungsduft in verschiedenen Umgebungen zu verbessern . Seine Auswirkungen auf die Umwelt werden überwacht, um sicherzustellen, dass es nicht zu Umweltverschmutzung oder ökologischen Schäden beiträgt .
Analytische Chemie
In der analytischen Chemie kann this compound aufgrund seiner besonderen chemischen Eigenschaften als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden. Es hilft bei der Identifizierung und Quantifizierung komplexer Gemische und spielt eine entscheidende Rolle in der Qualitätskontrolle und in Forschungslaboren .
Wirkmechanismus
Target of Action
Phenethyl salicylate, similar to its close relative phenyl salicylate, primarily targets the enzyme known as cyclooxygenase (COX) . COX is responsible for the formation of prostaglandins, substances that cause inflammation, swelling, pain, and fever .
Mode of Action
Phenethyl salicylate acts by inhibiting the activity of COX . This inhibition prevents the formation of prostaglandins, thereby reducing inflammation, swelling, pain, and fever .
Biochemical Pathways
Phenethyl salicylate affects the prostaglandin synthesis pathway by inhibiting the COX enzyme . Prostaglandins are key mediators of inflammation and pain, so their reduction leads to the alleviation of these symptoms .
Pharmacokinetics
For instance, phenyl salicylate, a related compound, is known to be utilized in various manufacturing processes and is an active ingredient in some pharmaceutical products . .
Result of Action
The primary result of phenethyl salicylate’s action is the reduction of inflammation, swelling, pain, and fever . This is achieved through the inhibition of the COX enzyme and subsequent reduction in prostaglandin synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenethyl salicylate. For instance, in plants, salicylic acid (a related compound) plays a role in response to abiotic stress factors such as temperature, heavy metal, ozone, salinity, and drought . .
Biochemische Analyse
Biochemical Properties
Phenethyl salicylate plays a role in various biochemical reactions, primarily due to its structural similarity to salicylic acid. It interacts with enzymes such as cyclooxygenase (COX), inhibiting its activity and thereby reducing the formation of prostaglandins, which are involved in inflammation and pain pathways . Additionally, phenethyl salicylate can interact with proteins and other biomolecules through ester bonds, influencing their stability and function.
Cellular Effects
Phenethyl salicylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of enzymes like COX . This modulation can lead to changes in gene expression and cellular metabolism, particularly in pathways related to inflammation and pain response. In some studies, phenethyl salicylate has been observed to affect cell proliferation and apoptosis, although the exact mechanisms remain to be fully elucidated .
Molecular Mechanism
At the molecular level, phenethyl salicylate exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes . By binding to the active site of COX, phenethyl salicylate prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. This inhibition can also lead to changes in gene expression, as the reduced levels of prostaglandins can alter the signaling pathways that regulate inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenethyl salicylate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that phenethyl salicylate can have sustained effects on cellular function, particularly in terms of reducing inflammation and modulating gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of phenethyl salicylate can vary with different dosages in animal models. At lower doses, it has been shown to have anti-inflammatory and analgesic effects without significant toxicity . At higher doses, phenethyl salicylate can cause adverse effects, such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of careful dosage management in both experimental and therapeutic contexts.
Metabolic Pathways
Phenethyl salicylate is metabolized primarily in the liver, where it undergoes hydrolysis to produce salicylic acid and phenethyl alcohol . Salicylic acid can then be further metabolized through glucuronidation and conjugation with glycine to form salicyluric acid . These metabolic pathways are crucial for the elimination of phenethyl salicylate from the body and can influence its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, phenethyl salicylate is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in lipid-rich environments due to its hydrophobic nature, which can influence its localization and activity. The distribution of phenethyl salicylate within the body can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
Phenethyl salicylate is primarily localized in the cytoplasm and lipid-rich compartments of cells . Its subcellular localization can influence its activity, as it may interact with specific organelles or biomolecules within these compartments. For example, phenethyl salicylate can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation . Additionally, post-translational modifications, such as esterification, can direct phenethyl salicylate to specific subcellular locations, further influencing its biochemical effects .
Eigenschaften
IUPAC Name |
2-phenylethyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-9-5-4-8-13(14)15(17)18-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMSDIQQNIRGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052592 | |
| Record name | Phenethyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white granular crystals with a faint, balsamic, floral odour | |
| Record name | Phenethyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Phenethyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/802/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
370.00 °C. @ 760.00 mm Hg | |
| Record name | Phenethyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, glycerol, glycols; soluble in organic solvents, oils, soluble (1 g in 20 ml of 95% ethanol) (in ethanol) | |
| Record name | Phenethyl salicylate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/802/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-22-9 | |
| Record name | Phenethyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl salicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenethyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LDP0U8UB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenethyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44 °C | |
| Record name | Phenethyl salicylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decanoic acid, 1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl ester, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-](/img/structure/B1218867.png)

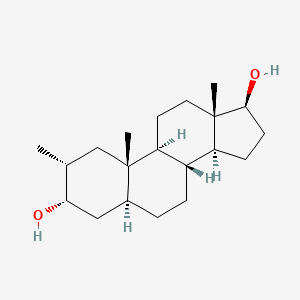
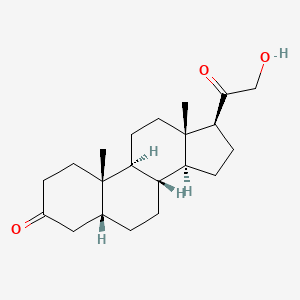
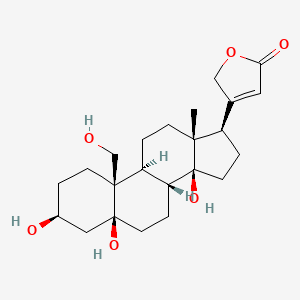
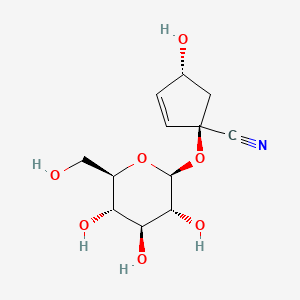
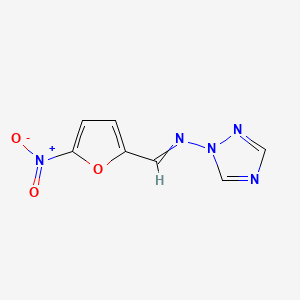

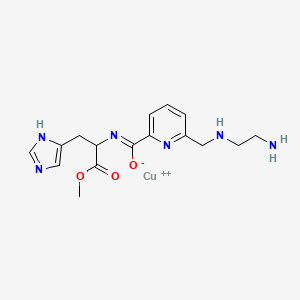
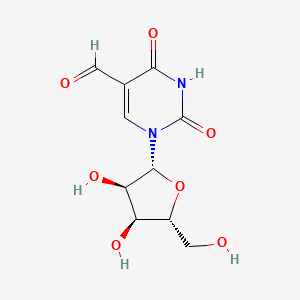

![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
